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Compound of Interest

Compound Name: Amino-ethyl-SS-PEG3-NHBoc

Cat. No.: B605427 Get Quote

For researchers, scientists, and drug development professionals, the strategic selection of a

chemical linker is paramount in the design of sophisticated bioconjugates such as antibody-

drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a

comprehensive technical overview of the Amino-ethyl-SS-PEG3-NHBoc linker, a versatile

heterobifunctional molecule designed for advanced bioconjugation applications.

Core Attributes and Chemical Structure
The Amino-ethyl-SS-PEG3-NHBoc linker is a chemically versatile tool that incorporates

several key functional motifs within a single molecular entity. Its structure is meticulously

designed to facilitate the stable linkage and subsequent controlled release of payloads from

biomolecules. The constituent parts of the linker are:

Amino-ethyl Group: A primary amine that serves as a reactive handle for conjugation to

various functional groups, such as activated esters on a payload molecule.

Disulfide (SS) Bond: A cleavable linkage that is stable in the extracellular environment but is

susceptible to reduction in the intracellular milieu, where reducing agents like glutathione are

abundant.[1][2] This feature enables the targeted release of a conjugated payload within the

target cell.

Polyethylene Glycol (PEG3) Spacer: A three-unit polyethylene glycol chain that enhances the

hydrophilicity and solubility of the linker and the resulting bioconjugate.[3] The PEG spacer
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also provides spatial separation between the conjugated molecules, which can be crucial for

maintaining their biological activity.[3]

Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc)

group. This protecting group is stable under many reaction conditions but can be readily

removed under acidic conditions to reveal a free amine, allowing for subsequent conjugation

steps.

The IUPAC name for this linker is tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-

yl)carbamate.

Quantitative Data
A summary of the key quantitative data for the Amino-ethyl-SS-PEG3-NHBoc linker is

provided in the table below for easy reference and comparison.

Property Value Source(s)

Chemical Formula C₁₅H₃₂N₂O₅S₂ [4]

Molecular Weight 384.55 g/mol [4][5]

CAS Number 2144777-87-5 [4][6]

Purity Typically ≥95% [7]

Appearance
Pale-yellow to Yellow-brown

Liquid
-

Solubility Soluble in DMSO, DMF, DCM [3]

Storage Conditions
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year
[6]

Experimental Protocols
The following are detailed methodologies for the key chemical transformations involving the

Amino-ethyl-SS-PEG3-NHBoc linker. These protocols are based on established chemical

principles and can be adapted for specific applications.
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Boc Deprotection of the Amine Group
Objective: To remove the Boc protecting group to expose the primary amine for subsequent

conjugation.

Materials:

Amino-ethyl-SS-PEG3-NHBoc linker

Anhydrous Dichloromethane (DCM)

Trifluoroacetic Acid (TFA)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve the Amino-ethyl-SS-PEG3-NHBoc linker in anhydrous DCM (e.g., 10 mL per gram

of linker).

To the stirred solution, add an excess of TFA (typically 20-50% v/v).

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any

remaining acid.
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Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and

concentrate in vacuo to yield the deprotected linker.

Cleavage of the Disulfide Bond
Objective: To cleave the disulfide bond to release a conjugated payload, typically for analytical

purposes or to mimic intracellular release.

Materials:

Disulfide-containing bioconjugate

Phosphate-Buffered Saline (PBS), pH 7.4

Dithiothreitol (DTT) or Glutathione (GSH)

Incubator at 37°C

Microcentrifuge tubes

Procedure using DTT:

Prepare a stock solution of DTT (e.g., 1 M in water).

In a microcentrifuge tube, dissolve the bioconjugate in PBS.

Add the DTT stock solution to a final concentration of 10-100 mM.

Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to

be determined empirically.

The cleavage can be monitored by techniques such as HPLC or SDS-PAGE.

Procedure using GSH (to mimic intracellular conditions):

Freshly prepare a stock solution of GSH (e.g., 100 mM in PBS, pH adjusted to 7.4).

In a microcentrifuge tube, dissolve the bioconjugate in PBS.
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Add the GSH stock solution to a final concentration of 1-10 mM.

Incubate the reaction mixture at 37°C.

Analyze aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the

cleavage kinetics.

General Protocol for Antibody-Drug Conjugate (ADC)
Synthesis
Objective: To synthesize an ADC by conjugating a cytotoxic drug to an antibody using the

Amino-ethyl-SS-PEG3-NHBoc linker. This is a multi-step process.

Part A: Drug-Linker Intermediate Synthesis

Activate the Drug: If the drug contains a carboxylic acid, activate it using standard coupling

agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide

(NHS) to form an NHS ester.

Deprotect the Linker: Remove the Boc group from the Amino-ethyl-SS-PEG3-NHBoc linker

as described in Protocol 1 to expose one of the primary amines.

Conjugate Drug to Linker: React the activated drug (e.g., NHS ester) with the deprotected

linker in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g.,

diisopropylethylamine, DIPEA). This will form an amide bond between the drug and the

linker.

Purification: Purify the drug-linker intermediate using reverse-phase HPLC.

Part B: Antibody Conjugation

Antibody Reduction (if necessary): If conjugating to native cysteine residues in the antibody,

the interchain disulfide bonds need to be partially reduced. This is typically done using a mild

reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT. The stoichiometry of the

reducing agent is critical to control the number of available thiol groups.[8]
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Activate the Drug-Linker Intermediate: The remaining primary amine on the drug-linker

intermediate is then activated. For example, it can be reacted with an NHS-ester-containing

crosslinker to introduce a maleimide group.

Conjugation to Antibody: The maleimide-activated drug-linker intermediate is then reacted

with the reduced antibody. The maleimide group will specifically react with the free thiol

groups on the antibody to form a stable thioether bond.[8]

Purification of the ADC: The final ADC is purified to remove any unreacted drug-linker

intermediate and other reagents. This is typically achieved using size-exclusion

chromatography (SEC) or tangential flow filtration (TFF).

Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key processes

and logical relationships involving the Amino-ethyl-SS-PEG3-NHBoc linker.

Drug-Linker Intermediate Synthesis

ADC Synthesis
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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